(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C14H14BNO4 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Mechanism of Action
The pharmacokinetics of boronic acids can vary widely depending on their chemical structure and the specific conditions of their use. Some boronic acids are known to be water-soluble, which can influence their absorption, distribution, metabolism, and excretion .
The action of boronic acids can also be influenced by environmental factors. For example, the reactivity of boronic acids can be affected by the pH of the environment, as they can form boronate esters under alkaline conditions .
Biochemical Analysis
Biochemical Properties
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other biomolecules such as lectins and glycoproteins, where it binds to carbohydrate moieties through its boronic acid group .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by disrupting cellular signaling pathways and altering gene expression. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth. Furthermore, this compound has been reported to modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group of this compound interacts with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the fine-tuning of enzyme activity. Additionally, this compound can bind to carbohydrate moieties on glycoproteins and lectins, affecting their function and stability. The compound’s ability to modulate gene expression is attributed to its influence on transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods, leading to the formation of inactive byproducts. Long-term studies have shown that this compound can cause sustained inhibition of target enzymes and prolonged effects on cell signaling pathways, resulting in lasting changes in cellular behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with 4-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boronate esters.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the carbamoyl and methoxy groups.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the carbamoyl group, leading to different reactivity and applications.
4-Methoxyphenylboronic acid: Similar to (4-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid but lacks the carbamoyl group.
Uniqueness
This compound is unique due to the presence of both the carbamoyl and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-8-6-12(7-9-13)16-14(17)10-2-4-11(5-3-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDDKGEWJLUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725447 | |
Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-91-3 | |
Record name | {4-[(4-Methoxyphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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